1,2-Dehydro-alpha-cyperone
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Overview
Description
1,2-Dehydro-alpha-cyperone is a sesquiterpenoid compound found in the fructus of Cyperus rotundus . It is known for its cholesterol-lowering effects and its ability to decrease reactive oxygen species and cellular inflammation . This compound has garnered interest due to its potential therapeutic applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dehydro-alpha-cyperone can be synthesized through the oxidation of alpha-cyperone. One method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane for 45 hours . This reaction converts alpha-cyperone to this compound.
Industrial Production Methods
the extraction from natural sources like Cyperus rotundus remains a viable method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dehydro-alpha-cyperone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can convert it back to alpha-cyperone.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: 2,3-dichloro-5,6-dicyanobenzoquinone in dioxane.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Conversion back to alpha-cyperone.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dehydro-alpha-cyperone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenoids.
Biology: Studied for its effects on cellular inflammation and reactive oxygen species.
Medicine: Potential therapeutic applications in lowering cholesterol and treating neurodegenerative diseases
Industry: Used in the formulation of various products due to its bioactive properties.
Mechanism of Action
1,2-Dehydro-alpha-cyperone exerts its effects by inhibiting the activity of the enzyme lipoprotein lipase and increasing the production of high-density lipoproteins . It also decreases reactive oxygen species and cellular inflammation, which contributes to its therapeutic potential . The compound activates the Nrf2 pathway, which plays a crucial role in reducing oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Alpha-cyperone: The parent compound from which 1,2-dehydro-alpha-cyperone is derived.
Beta-cyperone: Another sesquiterpenoid with similar structural features.
Solavetivone: A sesquiterpene isolated from Lycium chinense.
Uniqueness
This compound is unique due to its specific bioactive properties, such as its ability to lower cholesterol and reduce oxidative stress . Its mechanism of action involving the Nrf2 pathway also sets it apart from other similar compounds .
Properties
CAS No. |
17081-85-5 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1 |
InChI Key |
YFZICPBAKZACEG-DOMZBBRYSA-N |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C |
Canonical SMILES |
CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C |
Origin of Product |
United States |
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